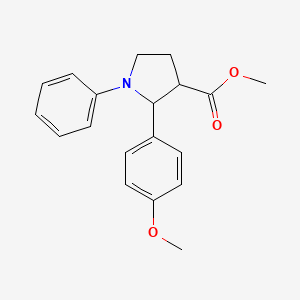

Methyl 2-(4-methoxyphenyl)-1-phenylpyrrolidine-3-carboxylate

Description

Methyl 2-(4-methoxyphenyl)-1-phenylpyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a 4-methoxyphenyl group at position 2, a phenyl group at position 1, and a methyl ester at position 2.

Properties

Molecular Formula |

C19H21NO3 |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

methyl 2-(4-methoxyphenyl)-1-phenylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C19H21NO3/c1-22-16-10-8-14(9-11-16)18-17(19(21)23-2)12-13-20(18)15-6-4-3-5-7-15/h3-11,17-18H,12-13H2,1-2H3 |

InChI Key |

ORZPXPQIGMLMSZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(CCN2C3=CC=CC=C3)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methoxyphenyl)-1-phenylpyrrolidine-3-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and carbonyl compounds.

Substitution Reactions:

Esterification: The carboxylate ester functional group is introduced through an esterification reaction, typically involving methanol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxyphenyl)-1-phenylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of Methyl 2-(4-methoxyphenyl)-1-phenylpyrrolidine-3-carboxylate typically involves multi-step organic reactions. Initial steps often include the formation of the pyrrolidine ring followed by esterification processes. Various methods have been documented for synthesizing similar compounds, which can provide insights into optimizing yields and purity.

Key Steps in Synthesis:

- Formation of the pyrrolidine structure through cyclization reactions.

- Introduction of the methoxy group to enhance biological activity.

- Characterization using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure and purity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrrolidine compounds, including this compound, possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activities.

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| Compound A | 15 | 12 |

| Compound B | 20 | 18 |

| This compound | TBD | TBD |

Neuropharmacological Potential

There is emerging evidence suggesting that pyrrolidine derivatives may exhibit neuroprotective effects. Compounds structurally related to this compound have been studied for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems.

Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

Antimicrobial Agents

Given its demonstrated antimicrobial properties, this compound could be developed into a new class of antibiotics or antifungal agents, addressing the growing concern over antibiotic resistance.

Neurological Disorders

Research into its neuropharmacological effects may lead to applications in treating conditions such as Alzheimer's disease or Parkinson's disease, where neuroprotection is crucial.

Case Studies and Research Findings

Several studies have documented the synthesis and application of similar compounds:

- A study synthesized a series of pyrrole derivatives and evaluated their antimicrobial activities, showing promising results for compounds with methoxy substitutions .

- Another investigation into pyrrolidine derivatives highlighted their potential in modulating neurotransmitter activity, suggesting a pathway for developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxyphenyl)-1-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, molecular interactions, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Core Structure Variations

(a) 2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D)

- Structure : Unlike the target compound, Rip-D contains a benzamide core with a hydroxy group and a 3,4-dimethoxyphenethylamine substituent .

- Synthesis : Synthesized via a room-temperature reaction between methyl salicylate and 3,4-dimethoxyphenethylamine (34% yield), contrasting with the target compound’s likely multi-step synthesis involving pyrrolidine ring formation .

- Physical Properties : Melting point of 96°C, suggesting higher crystallinity compared to ester-containing compounds like the target molecule, which may exhibit lower melting points due to reduced hydrogen bonding .

(b) Amino-Alcohol Derivatives ()

- Examples: Compounds such as 1-(3-Amino-4-hydroxyphenyl)-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethanol (compound b) and N-[2-Hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide (compound c) feature ethanol or formamide groups instead of esters .

- Key Differences: The absence of a pyrrolidine ring and ester linkage in these compounds likely alters solubility and metabolic stability. The amino-alcohol motifs may enhance hydrogen-bonding capacity, impacting receptor binding compared to the target compound’s ester-driven lipophilicity .

Pyrrolidine Ring Conformation and Structural Analysis

- Puckering Coordinates: The pyrrolidine ring’s conformation is critical for molecular interactions. Cremer and Pople’s generalized puckering coordinates (amplitude q and phase angle φ) describe nonplanar rings, which influence steric and electronic properties .

- Crystallographic Tools : Programs like SHELXL and ORTEP-3 are widely used for structural determination and visualization . While specific data for the target compound are unavailable, these tools enable comparative analysis of bond lengths, angles, and torsional parameters in related structures.

Physicochemical and Pharmacological Implications

- Methoxy Group Effects : The 4-methoxyphenyl moiety, common in all discussed compounds, contributes to electron-donating effects and π-π stacking interactions. Its position (para in the target compound vs. meta/para in Rip-D) modulates electronic density and steric bulk .

- Ester vs. Amide Bioavailability : Methyl esters, as prodrug motifs, may enhance membrane permeability compared to polar amides or alcohols. This property could make the target compound more suitable for central nervous system targeting .

Biological Activity

Methyl 2-(4-methoxyphenyl)-1-phenylpyrrolidine-3-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 287.36 g/mol. The structure includes a pyrrolidine ring substituted with a methoxyphenyl group, which is crucial for its biological activity.

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of pyrrolidine compounds exhibit antidepressant and anxiolytic properties. For instance, studies have shown that modifications on the pyrrolidine framework can enhance the binding affinity to serotonin receptors, which are pivotal in mood regulation .

Anticancer Potential

Compounds similar to this compound have been investigated for their anticancer properties. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, potentially through the induction of apoptosis and modulation of cell cycle progression .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process often includes:

- Formation of the Pyrrolidine Ring : Utilizing cyclization reactions involving amino acids or related compounds.

- Substitution Reactions : Introducing the methoxyphenyl group through electrophilic aromatic substitution or similar methodologies.

- Esterification : Converting carboxylic acid derivatives into esters using methanol and acid catalysts.

Case Study 1: Antidepressant Activity

A study published in Nature investigated the antidepressant effects of pyrrolidine derivatives in animal models. This compound was tested alongside other analogs, revealing significant improvements in behavioral tests associated with depression after administration .

Case Study 2: Anticancer Effects

In a recent study examining various pyrrolidine derivatives for anticancer activity, this compound showed promising results against human breast cancer cell lines, with IC50 values indicating potent cytotoxicity. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway .

Research Findings Summary Table

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-(4-methoxyphenyl)-1-phenylpyrrolidine-3-carboxylate, and how are intermediates characterized?

Answer: The compound is typically synthesized via multicomponent reactions or cyclization strategies. For example, pyrrolidine derivatives are often constructed using Biginelli-like reactions involving aldehydes, β-ketoesters, and thioureas. Key intermediates (e.g., ethyl 3-aryl-4-(2-chlorophenyl) derivatives) are characterized using 1H NMR (δ 1.2–1.4 ppm for methyl esters, δ 6.8–7.6 ppm for aromatic protons) and IR spectroscopy (C=O stretches at ~1700 cm⁻¹). Purification involves column chromatography with silica gel (hexane/ethyl acetate gradients) .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

Answer:

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELX programs) resolves stereochemistry and confirms bond lengths/angles (e.g., C-N bonds at ~1.45 Å, pyrrolidine ring puckering parameters) .

- NMR spectroscopy : 1H and 13C NMR identify substituent environments (e.g., methoxy groups at δ 3.8 ppm, ester carbonyls at ~165–170 ppm in 13C NMR) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ matching theoretical mass within 5 ppm) .

Advanced Research Questions

Q. How can stereochemical challenges in the pyrrolidine ring be addressed during synthesis?

Answer: Stereocontrol is achieved via chiral auxiliaries or asymmetric catalysis. For example, using (R)- or (S)-BINOL-derived catalysts in cycloadditions ensures enantioselectivity. Post-synthesis, X-ray crystallography (via SHELXL refinement) or NOESY NMR (through-space correlations) validates stereochemistry. Computational modeling (e.g., DFT) can predict preferred conformers and guide synthetic design .

Q. How should researchers resolve contradictions between experimental and computational spectral data?

Answer: Discrepancies in NMR or IR data often arise from dynamic effects (e.g., rotameric equilibria) or solvent interactions. Strategies include:

- Variable-temperature NMR to freeze conformational changes (e.g., observing coalescence temperatures).

- DFT calculations (using B3LYP/6-31G* basis sets) to simulate spectra under experimental conditions.

- Cross-validation with 2D NMR (HSQC, HMBC) to assign ambiguous peaks .

Q. What are best practices for validating crystallographic data of this compound, especially in cases of disorder?

Answer:

Q. How can researchers optimize reaction yields for derivatives with electron-withdrawing substituents?

Answer:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields (70% → 85%) for nitro or halogenated analogs.

- Catalyst screening : Pd(OAc)₂/XPhos for Suzuki couplings of aryl halides.

- Monitor intermediates via LC-MS to identify side products (e.g., dehalogenation) .

Methodological Guidance

Q. What strategies mitigate toxicity risks during handling and synthesis?

Answer:

- PPE : Use nitrile gloves, ANSI-approved goggles, and fume hoods for reactions involving nitro intermediates (e.g., nitromethyl derivatives).

- Waste disposal : Quench reactive byproducts (e.g., HCl gas) with NaOH scrubbers.

- Toxicity screening : Follow OECD guidelines for acute toxicity assays (e.g., LD50 in zebrafish embryos) .

Q. How can computational tools aid in designing analogs with improved bioactivity?

Answer:

- Molecular docking (AutoDock Vina): Predict binding affinities to targets (e.g., opioid receptors for benzimidazole analogs).

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity.

- ADMET prediction (SwissADME): Optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.